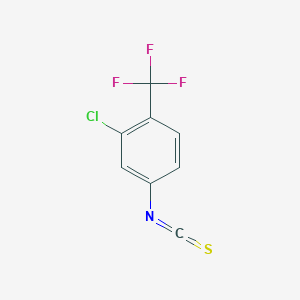
Benzene, 2-chloro-4-isothiocyanato-1-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(trifluoromethyl)phenyl isothiocyanate is an aryl isothiocyanate with the molecular formula C8H3ClF3NS and a molecular weight of 237.63 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group and a chlorine atom attached to a phenyl ring, making it a valuable reagent in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-(trifluoromethyl)phenyl isothiocyanate can be synthesized from the corresponding aniline derivative . The synthesis typically involves the reaction of 3-chloro-4-(trifluoromethyl)aniline with thiophosgene (CSCl2) under controlled conditions to form the isothiocyanate group . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of 3-chloro-4-(trifluoromethyl)phenyl isothiocyanate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The compound is then purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(trifluoromethyl)phenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Addition Reactions: The compound can undergo addition reactions with various reagents to form new chemical entities.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with 3-chloro-4-(trifluoromethyl)phenyl isothiocyanate.
Solvents: Dichloromethane, chloroform, and tetrahydrofuran (THF) are commonly used solvents.
Temperature: Reactions are typically carried out at low temperatures (0-25°C) to control the reaction rate and prevent side reactions.
Major Products Formed
Thiourea Derivatives: Formed by the reaction with amines.
Heterocyclic Compounds: Formed through cyclization reactions.
Addition Products: Formed by the addition of various reagents to the isothiocyanate group.
Scientific Research Applications
3-Chloro-4-(trifluoromethyl)phenyl isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-4-(trifluoromethyl)phenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on target molecules, such as amino groups in proteins . The formation of these covalent bonds can lead to the modification of the target molecule’s structure and function . The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)phenyl isothiocyanate
Uniqueness
3-Chloro-4-(trifluoromethyl)phenyl isothiocyanate is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to other isothiocyanates . The trifluoromethyl group also enhances the compound’s lipophilicity, making it more suitable for applications in organic synthesis and drug development .
Properties
Molecular Formula |
C8H3ClF3NS |
|---|---|
Molecular Weight |
237.63 g/mol |
IUPAC Name |
2-chloro-4-isothiocyanato-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3ClF3NS/c9-7-3-5(13-4-14)1-2-6(7)8(10,11)12/h1-3H |
InChI Key |
SHISNXOMWZVBTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















